molecular formula C17H22ClFN2O2 B2700273 2-chloro-4-fluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034606-32-9

2-chloro-4-fluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2700273
CAS RN: 2034606-32-9
M. Wt: 340.82
InChI Key: IUKBQCHUYMIRCQ-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-fluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a tetrahydrofuran ring and a piperidine ring, both of which are common in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the tetrahydrofuran and piperidine rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms might make it relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Molecular Structure and Crystallography

Research has been conducted on the structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, showcasing detailed molecular structural analysis through crystallography. These studies provide insights into the dihedral angles, distances between atoms, and interactions within the crystal structures, contributing to the understanding of molecular interactions and stability [Bin Li et al., 2005].

Pharmacokinetics and Drug Metabolism

Investigations into novel anaplastic lymphoma kinase inhibitors for cancer treatment reveal how compounds undergo enzymatic hydrolysis, affecting their pharmacokinetics and metabolism. Such research is vital for developing effective cancer therapies, understanding drug clearance, and designing compounds with favorable pharmacokinetic profiles [Y. Teffera et al., 2013].

Luminescent Properties and Electron Transfer

Studies on naphthalimides with piperazine substituents have explored their luminescent properties and photo-induced electron transfer, highlighting potential applications in designing fluorescent probes and materials for electronics or sensors [Jiaan Gan et al., 2003].

Bioactivity and Metal Complexes

Research on benzamides and their copper and cobalt complexes demonstrates the synthesis and characterization of these compounds, evaluating their antibacterial activity against various bacterial strains. This illustrates the role of metal complexes in enhancing bioactivity and potential applications in developing new antibacterial agents [E. Khatiwora et al., 2013].

Antimicrobial Studies

Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and their evaluation as antimicrobials showcase the ongoing efforts to discover new antimicrobial agents. Such studies are crucial in addressing the global challenge of antimicrobial resistance [B. Priya et al., 2005].

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

2-chloro-4-fluoro-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O2/c18-16-9-13(19)1-2-15(16)17(22)20-10-12-3-6-21(7-4-12)14-5-8-23-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKBQCHUYMIRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)Cl)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide

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